

Determining PCL-Acrylate Crystallinity: A Comparative Guide Using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Caprolactone acrylate

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For researchers, scientists, and drug development professionals, understanding the crystallinity of polymers like Poly(ϵ -caprolactone)-acrylate (PCL-acrylate) is crucial for predicting its physical properties, degradation rate, and overall performance in various applications. Differential Scanning Calorimetry (DSC) stands out as a primary and accessible method for this determination. This guide provides a comparative analysis of PCL-acrylate crystallinity, outlines the experimental protocol for its measurement using DSC, and presents a workflow for this analysis.

The degree of crystallinity in a semi-crystalline polymer such as PCL-acrylate dictates its mechanical strength, stiffness, and thermal stability. The crystalline regions are more ordered and denser than the amorphous regions, impacting the material's barrier properties and the diffusion of encapsulated drugs. Photocrosslinking of PCL with acrylate groups can alter its ability to crystallize, thereby tuning its properties for specific applications like tissue engineering and controlled drug release.

Comparative Analysis of Polymer Crystallinity

Differential Scanning Calorimetry (DSC) is a powerful technique to quantify the crystallinity of polymers by measuring the heat flow associated with the melting of the crystalline fraction.^{[1][2]} The percentage of crystallinity (% χ_c) is calculated by comparing the enthalpy of fusion of the sample (ΔH_m) to the theoretical enthalpy of fusion of a 100% crystalline sample of the same material (ΔH°_m).^{[1][2]}

The introduction of acrylate groups and subsequent crosslinking can influence the crystallinity of PCL. Generally, crosslinking restricts chain mobility, which can hinder the crystallization process and result in a lower degree of crystallinity compared to the unmodified PCL.[3] This effect can be modulated by controlling the crosslink density.[3]

Below is a comparative summary of the crystallinity of PCL and related polymers determined by DSC from various studies.

Polymer	Molecular Weight (Mn) / Type	Melting Temperature (Tm) (°C)	Enthalpy of Fusion (ΔH_m) (J/g)	Degree of Crystallinity (% χ_c)	Reference
Poly(ϵ -caprolactone) (PCL)	Bulk	~55	~75	~55	[4]
Poly(ϵ -caprolactone) (PCL)	Film	-	-	~66	[4]
PCL/Graphene Oxide (0.5 wt%)	-	-	-	49.0 \pm 3.1	[5]
Crosslinked 2-branch PCL	-	~44	-	-	[6]
Crosslinked 4-branch PCL	-	Amorphous	-	0	[6]
Poly(lactic acid) (PLA)	Semicrystalline	150-160	-	Varies (e.g., up to 38%)	[7]
Poly(lactic-co-glycolic acid) (PLGA)	Amorphous to semi-crystalline	-	-	Varies with LA:GA ratio	[7]

Note: The degree of crystallinity for PCL is calculated using a reference heat of fusion for 100% crystalline PCL (ΔH°_m) which is reported to be in the range of 135-142 J/g.[2][8] For PLA, the reference heat of fusion for 100% crystalline PLA is approximately 93 J/g.[9][10]

Experimental Protocol: DSC for PCL-Acrylate Crystallinity

This section details a typical experimental protocol for determining the percent crystallinity of PCL-acrylate using DSC.

1. Sample Preparation:

- Accurately weigh 5-10 mg of the PCL-acrylate sample into an aluminum DSC pan.
- Seal the pan hermetically to ensure no loss of material during heating.
- Prepare an empty, sealed aluminum pan to be used as a reference.

2. DSC Instrument Setup:

- Calibrate the DSC instrument for temperature and enthalpy using a standard material with a known melting point and enthalpy of fusion (e.g., indium).
- Place the sample pan and the reference pan into the DSC cell.
- Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[\[11\]](#)

3. Thermal Program:

- First Heating Scan (to erase thermal history): Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above its expected melting point (e.g., 100°C for PCL-acrylate) at a controlled heating rate (e.g., 10°C/min). This step removes any prior thermal history of the sample.
- Isothermal Hold: Hold the sample at this elevated temperature for a few minutes (e.g., 3-5 minutes) to ensure complete melting of all crystalline structures.
- Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization temperature (e.g., -20°C). This allows the material to recrystallize under controlled conditions.

- Second Heating Scan (for analysis): Heat the sample again at the same controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 100°C). The data from this second heating scan is used for the crystallinity calculation.[1]

4. Data Analysis:

- From the second heating scan thermogram, integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔH_m) in Joules per gram (J/g).
- Calculate the percent crystallinity ($\% \chi_c$) using the following equation:

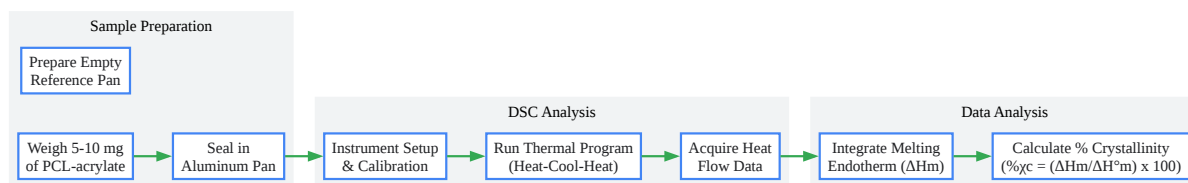
$$\% \chi_c = (\Delta H_m / \Delta H^{\circ}m) \times 100$$

Where:

- ΔH_m is the measured enthalpy of fusion of the sample.
- $\Delta H^{\circ}m$ is the theoretical enthalpy of fusion of 100% crystalline PCL. A commonly accepted value for PCL is in the range of 135-142 J/g.[2][8] In the absence of a specific value for 100% crystalline PCL-acrylate, the value for PCL is often used as a reasonable approximation.

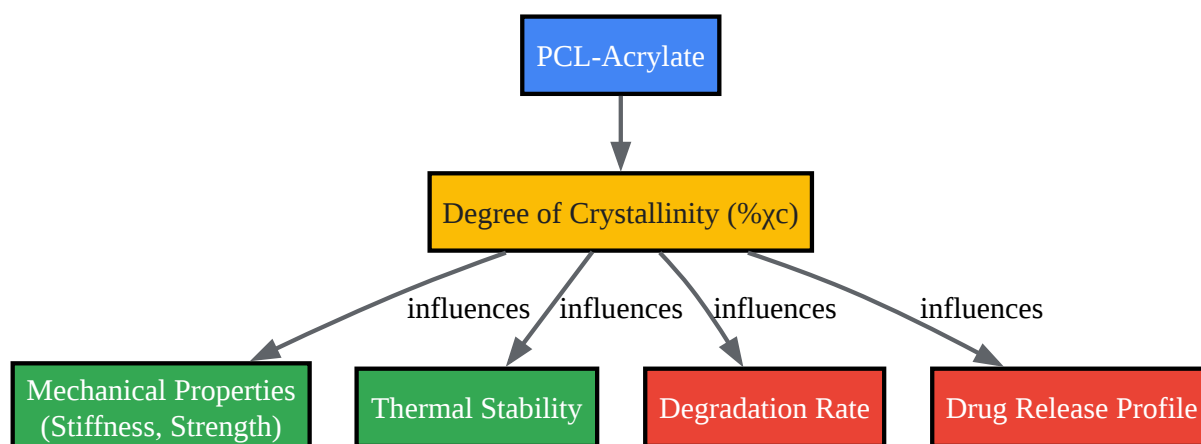
Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for determining PCL-acrylate crystallinity using DSC and the logical relationship of how crystallinity influences material properties.



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Caption: Workflow for DSC analysis of PCL-acrylate crystallinity.



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Caption: Influence of crystallinity on PCL-acrylate properties.

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- To cite this document: BenchChem. [Determining PCL-Acrylate Crystallinity: A Comparative Guide Using Differential Scanning Calorimetry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562259#differential-scanning-calorimetry-dsc-to-determine-pcl-acrylate-crystallinity]

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